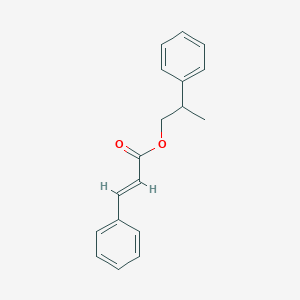
2-Phenylpropyl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpropyl cinnamate is an organic compound with the molecular formula C18H18O2. It is an ester formed from cinnamic acid and 2-phenylpropyl alcohol. This compound is known for its aromatic properties and is used in various applications, including perfumery and flavoring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylpropyl cinnamate can be synthesized through the esterification of cinnamic acid with 2-phenylpropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve a one-step green process that uses cinnamaldehyde or cinnamyl alcohol as starting materials. This process involves the oxidation of these precursors in the presence of an oxidizing agent, a catalyst, and an alcohol, with or without an organic solvent. The reaction can be conducted under conventional, microwave, or ultrasound irradiation conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpropyl cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of 2-phenylpropyl alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Phenylpropyl cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
2-Phenylpropyl cinnamate can be compared with other cinnamate esters such as:
- Methyl cinnamate
- Ethyl cinnamate
- Butyl cinnamate
Uniqueness: this compound is unique due to its specific aromatic profile and its potential antimicrobial properties. While other cinnamate esters also possess aromatic characteristics, the presence of the 2-phenylpropyl group in this compound provides distinct chemical and biological properties .
Comparison with Similar Compounds
- Methyl cinnamate: Known for its fruity aroma and used in flavoring.
- Ethyl cinnamate: Used in perfumery and flavoring with a sweet, balsamic odor.
- Butyl cinnamate: Exhibits a floral fragrance and is used in cosmetics and perfumes.
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-phenylpropyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H18O2/c1-15(17-10-6-3-7-11-17)14-20-18(19)13-12-16-8-4-2-5-9-16/h2-13,15H,14H2,1H3/b13-12+ |
InChI Key |
YFASFILHGJEASD-OUKQBFOZSA-N |
Isomeric SMILES |
CC(COC(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(COC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12051340.png)
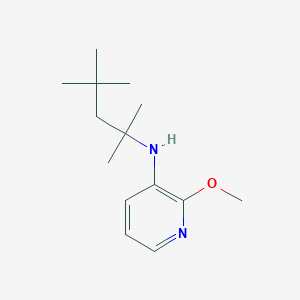
![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)
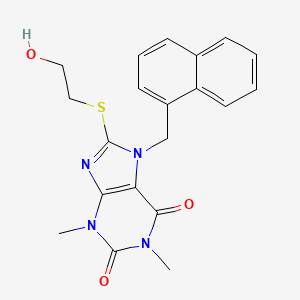

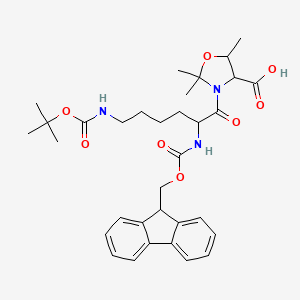
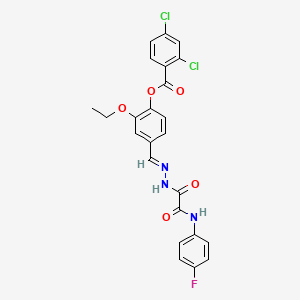
![3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)


![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
![6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B12051429.png)
![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)

